molecular formula C9H19N3O2 B2364537 Tert-butyl 1,2,5-triazepane-1-carboxylate CAS No. 1138150-46-5

Tert-butyl 1,2,5-triazepane-1-carboxylate

Cat. No.: B2364537
CAS No.: 1138150-46-5
M. Wt: 201.27
InChI Key: JJFSNPFPUKXQID-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,5-triazepane-1-carboxylate is an organic compound that belongs to the class of triazepanes. Triazepanes are seven-membered heterocyclic compounds containing three nitrogen atoms. The tert-butyl group attached to the triazepane ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Scientific Research Applications

Tert-butyl 1,2,5-triazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Mechanism of Action

Action Environment

TBTU is stable under normal conditions . . For instance, it is soluble in polar solvents such as DMF and DMSO, suggesting that the choice of solvent can significantly impact its action. Furthermore, it’s recommended to store TBTU at -20°C under inert atmosphere , indicating that temperature and atmospheric conditions can also affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,5-triazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the triazepane ring. The tert-butyl group is introduced through the use of tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,5-triazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted triazepanes with various alkyl or aryl groups.

Properties

IUPAC Name

tert-butyl 1,2,5-triazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-6-10-4-5-11-12/h10-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFSNPFPUKXQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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